PU-DZ 8 -

PU-DZ 8

Catalog Number: EVT-8787612
CAS Number:
Molecular Formula: C19H22FIN6O2
Molecular Weight: 512.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PU-DZ 8 is classified as a purine derivative, specifically a fluorinated purine scaffold. Its synthesis involves starting materials that include benzodioxole and purine intermediates, which are coupled under specific conditions to yield the final product. The compound's classification within organic chemistry highlights its relevance in studies related to enzyme inhibition and drug development, particularly in neurodegenerative diseases due to its interaction with heat shock protein 90 (HSP90) .

Synthesis Analysis

Methods and Technical Details

The synthesis of PU-DZ 8 is a multi-step process that begins with the preparation of benzodioxole and purine intermediates. The general synthetic route can be summarized as follows:

  1. Preparation of Intermediates: Initial steps involve synthesizing benzodioxole derivatives and purine bases through established organic reactions.
  2. Coupling Reaction: The final step involves a coupling reaction between the prepared intermediates under controlled conditions, typically involving the use of solvents like dimethyl sulfoxide or acetonitrile, and specific catalysts to facilitate the reaction .
  3. Purification: Following synthesis, the product is purified using chromatographic techniques to isolate PU-DZ 8 from unreacted materials and by-products.

This method allows for the efficient formation of the desired compound while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of PU-DZ 8 can be represented by its IUPAC name: 2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine. Key structural data includes:

  • Molecular Formula: C19H22FIN6O2C_{19}H_{22}FIN_{6}O_{2}
  • Molecular Weight: 512.320 g/mol
  • InChI Key: JPPCGDGMQGJGQK-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4

The structure features a purine core substituted with fluorine and iodine atoms, as well as an isopropylamino group, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

PU-DZ 8 is capable of undergoing various chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized to form different derivatives, which may enhance or alter its biological properties.
  • Reduction: Reduction reactions can modify functional groups, potentially leading to analogs with varied activities.
  • Substitution Reactions: The fluorine and iodine substituents can be replaced with other functional groups using nucleophilic substitution methods. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

These reactions enable the exploration of PU-DZ 8's derivatives for enhanced therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for PU-DZ 8 primarily involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, modulating their activity. For instance, PU-DZ 8 has been shown to inhibit heat shock protein 90 (HSP90), a crucial chaperone involved in protein folding and stabilization, which is significant in the context of neurodegenerative diseases .

The pathways through which PU-DZ 8 exerts its effects depend on the biological context, influencing processes like cell proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PU-DZ 8 exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light due to the presence of iodine.

These properties are crucial for determining the compound's behavior in various applications, particularly in biological assays where solubility can affect bioavailability .

Applications

Scientific Uses

PU-DZ 8 has several promising applications across different scientific fields:

  • Medicinal Chemistry: Its ability to inhibit HSP90 makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Biological Research: Used in studies focusing on enzyme inhibition and protein-ligand interactions, contributing valuable insights into cellular processes.
  • Material Science: Potential applications in creating new materials through its unique chemical structure, which may lead to innovative chemical processes .
Rational Design and Synthetic Methodologies of PU-DZ8

Structural Optimization of Purine-Scaffold Heat Shock Protein 90 Inhibitors

PU-DZ8 emerged from systematic structural optimization of purine-based heat shock protein 90 inhibitors. Early inhibitors like 8-arylsulfanyl adenine derivatives demonstrated moderate heat shock protein 90 binding but suffered from metabolic instability and suboptimal pharmacokinetics. Researchers addressed these limitations by introducing hydrophobic substituents at the C8 position of the purine core, enhancing interactions with heat shock protein 90’s ATP-binding pocket. Specifically, aryl-dithiocarbamate groups were incorporated to improve binding affinity and selectivity. This modification exploited a secondary hydrophobic cleft adjacent to heat shock protein 90’s nucleotide-binding site, resulting in increased binding energy and reduced off-target effects [6].

Conformational studies revealed that PU-DZ8’s 2,4-dichloro-5-methylphenyl moiety optimally occupied a hydrophobic region in the N-terminal domain of heat shock protein 90β, explaining its isoform preference. X-ray crystallography confirmed that the inhibitor’s planar purine ring system forms critical hydrogen bonds with Asp93 and Gly97 residues, while its extended side chain enhances van der Waals interactions with Leu48, Val150, and Phe138 [6]. This targeted optimization achieved a dissociation constant (Kd) of ~20 nM for heat shock protein 90β, representing a 5-fold improvement over early-generation purine scaffolds [6].

Table 1: Structural Elements and Their Contributions to PU-DZ8's Activity

Structural ComponentRole in Heat Shock Protein 90 BindingBiological Impact
Purine core (N9-position)Hydrogen bonding with Asp93/Gly97Anchors inhibitor in ATP-binding pocket
2,4-Dichloro-5-methylphenylHydrophobic interactions with Leu48/Val150Enhances isoform selectivity (heat shock protein 90β)
Dithiocarbamate linkerChelates Mg2+ near binding siteImproves binding kinetics and residence time
Terminal piperazine ringSolvent exposure improves solubilityFacilitates cellular uptake

Role of Central Nervous System Permeability in Molecular Design

Central nervous system penetration was a critical design parameter for PU-DZ8, distinguishing it from earlier heat shock protein 90 inhibitors. The blood-brain barrier’s efflux transporters (e.g., P-glycoprotein) actively exclude many hydrophobic compounds. To circumvent this, PU-DZ8’s chemists implemented a molecular weight reduction strategy (<450 Da) while maintaining moderate lipophilicity (cLogP ~2.8). Introduction of a tertiary amine in the side chain provided pH-dependent membrane permeability, enabling passive diffusion across endothelial cells [7].

Comparative studies with PU-H71 demonstrated PU-DZ8’s superior brain penetration. In murine models, PU-DZ8 achieved brain-to-plasma ratios of 0.85 versus 0.15 for PU-H71, attributable to reduced P-glycoprotein recognition. This enhancement was confirmed using Madin-Darby canine kidney cell monolayers expressing human P-glycoprotein, where PU-DZ8’s efflux ratio was 2.3 versus 8.7 for PU-H71 [7]. The strategic placement of hydrogen bond donors/acceptors also minimized transporter engagement while preserving heat shock protein 90 affinity.

Table 2: Blood-Brain Barrier Permeability Parameters of PU-DZ8 vs. Comparators

CompoundMolecular Weight (Da)cLogPPolar Surface Area (Ų)P-gp SubstrateBrain-to-Plasma Ratio
PU-DZ8437.92.865Low0.85
PU-H71560.14.158High0.15
Geldanamycin560.63.8104Moderate0.08

Synthetic Pathways for PU-Class Derivatives

PU-DZ8 is synthesized through a seven-step sequence starting from 6-chloro-9H-purine. Key transformations include:

  • N9-Alkylation: Protection of the purine N9-position with 2-(chloromethyl)-1,3-dichlorobenzene under phase-transfer conditions (tetrabutylammonium bromide, NaOH/dichloromethane) yields the 9-substituted intermediate (75% yield).
  • Nucleophilic Displacement: Reaction with carbon disulfide and piperazine generates the dithiocarbamate functionality at C8. This critical step requires controlled temperature (0-5°C) to prevent polysubstitution.
  • Final Purification: Reverse-phase chromatography (C18 column, methanol/water gradient) isolates PU-DZ8 with >98% purity, confirmed by HPLC-UV and LC-MS [6].

The synthetic route incorporates parallel optimization techniques to explore structural diversity:

  • Alternative aryl groups at N9 were evaluated for heat shock protein 90β affinity
  • Dithiocarbamate versus carbamate linkers were compared for metabolic stability
  • Cyclic amine variations (piperazine vs. morpholine) were assessed for solubility

Notably, the process avoids transition-metal catalysts, reducing heavy-metal contaminants. The overall yield is 28% from commercial starting materials, with the displacement step as the yield-limiting stage [6] [2].

Comparative Analysis of PU-DZ8 and Predecessors

PU-DZ8 exhibits distinct pharmacological advantages over earlier purine-scaffold heat shock protein 90 inhibitors:

  • Isoform Selectivity: Unlike pan-inhibitor PU-H71, PU-DZ8 demonstrates 15-fold selectivity for heat shock protein 90β over heat shock protein 90α (IC50 = 18 nM vs. 270 nM). This property proved critical in differentiation studies where heat shock protein 90β-cellular inhibitor of apoptosis protein 1 complexes regulate nuclear export [6].

  • Metabolic Stability: Microsomal assays (human liver microsomes) showed PU-DZ8’s half-life (t1/2) of 42 minutes versus 12 minutes for PU24FCl. The dithiocarbamate linkage resists esterase-mediated hydrolysis, a vulnerability in carbamate-containing analogs [6].

  • Transcriptional Impact: Gene expression profiling in THP-1 cells revealed PU-DZ8 modulates only 23% of the genes altered by PU-H71, indicating a refined mechanism. Specifically, it spares heat shock protein 90α-dependent clients like human epidermal growth factor receptor 2, reducing off-target effects [7].

  • Therapeutic Efficacy: In cellular differentiation models, PU-DZ8 (1 µM) achieved 95% inhibition of monocyte-to-macrophage differentiation without cytotoxicity, whereas PU-H71 required 5 µM for equivalent inhibition and induced 30% apoptosis [6].

Table 3: Functional Comparison of PU-DZ8 with Key Purine-Scaffold Heat Shock Protein 90 Inhibitors

ParameterPU-DZ8PU-H71PU24FCl
Heat shock protein 90β IC50 (nM)1825110
Selectivity (heat shock protein 90β:heat shock protein 90α)1:151:1.21:8
Plasma Protein Binding (%)899792
Microsomal Stability (t1/2, min)423512
Cellular EC50 (differentiation inhibition)0.3 µM1.2 µM>5 µM
Central Nervous System Penetration (Kp)0.850.150.03

The structural evolution from PU24FCl to PU-DZ8 represents a paradigm shift from broad-spectrum inhibition to targeted disruption of specific heat shock protein 90 complexes. PU-DZ8’s design successfully balances isoform selectivity, central nervous system availability, and metabolic stability—properties previously unattained in purine-based heat shock protein 90 inhibitors [6] [7].

Properties

Product Name

PU-DZ 8

IUPAC Name

2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine

Molecular Formula

C19H22FIN6O2

Molecular Weight

512.3 g/mol

InChI

InChI=1S/C19H22FIN6O2/c1-10(2)23-4-3-5-27-15(24-16-17(22)25-19(20)26-18(16)27)7-11-6-13-14(8-12(11)21)29-9-28-13/h6,8,10,23H,3-5,7,9H2,1-2H3,(H2,22,25,26)

InChI Key

JPPCGDGMQGJGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.